molecular formula C18H19NO2 B8577290 [(2S)-4-Benzylmorpholin-2-yl](phenyl)methanone CAS No. 664361-10-8

[(2S)-4-Benzylmorpholin-2-yl](phenyl)methanone

Cat. No.: B8577290
CAS No.: 664361-10-8
M. Wt: 281.3 g/mol
InChI Key: VUIUUPMMRIZOPM-KRWDZBQOSA-N
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Description

[(2S)-4-Benzylmorpholin-2-yl](phenyl)methanone is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

664361-10-8

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

[(2S)-4-benzylmorpholin-2-yl]-phenylmethanone

InChI

InChI=1S/C18H19NO2/c20-18(16-9-5-2-6-10-16)17-14-19(11-12-21-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-/m0/s1

InChI Key

VUIUUPMMRIZOPM-KRWDZBQOSA-N

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Grignard's reagent was prepared by reaction of magnesium (932 mg, 5.93 mmol) with bromobenzene (144 mg, 5.93 mmol) in diethyl ether (20 ml) at room temperature for 10 min. After cooling to 0° C., a solution of 2-cyano-4-benzyl-morpholine (1.00 g, 4.94 mmol) in diethyl ether (2.0 ml) was added and then tetrahydrofuran (6.0 ml) was added. The mixture was stirred at room temperature for 30 min. After decomposition with saturated aqueous sodium hydrogen carbonate, the mixture was filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography on silica gel (n-hexane-ethyl acetate 3:1 to 2:1) to give the 2-benzoyl-4-benzylmorpholine (608 mg, 44%).
Quantity
932 mg
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
2-benzoyl-4-benzylmorpholine
Yield
44%

Synthesis routes and methods II

Procedure details

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O=C(c1ccccc1)C1CN(Cc2ccccc2)CCO1

Synthesis routes and methods III

Procedure details

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O=C(c1ccccc1)C1CN(Cc2ccccc2)CCO1

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